![molecular formula C17H20N2O B164367 Remacemide CAS No. 128298-28-2](/img/structure/B164367.png)
Remacemide
描述
Remacemide is a pharmaceutical compound known for its role as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist with sodium channel blocking properties . It has been investigated for its potential therapeutic applications in treating conditions such as epilepsy, Huntington’s disease, Parkinson’s disease, and acute ischemic stroke .
准备方法
Synthetic Routes and Reaction Conditions: Remacemide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 1-methyl-1,2-diphenylethylamine. This intermediate is then reacted with glycine to form the final product, this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
化学反应分析
Types of Reactions: Remacemide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivative of this compound.
Reduction: Amine derivative of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Clinical Applications
The following table summarizes the primary clinical applications of remacemide based on existing research:
Detailed Case Studies
- Epilepsy Treatment : In a controlled study, this compound was evaluated as an adjunct therapy for patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency compared to placebo, highlighting its potential as a viable treatment option for managing epilepsy .
- Neuroprotection in Stroke : A study assessing this compound's safety in patients with recent ischemic stroke indicated that it could provide neuroprotective benefits when administered shortly after stroke onset. The findings suggest that this compound may help mitigate secondary neuronal damage due to excitotoxicity following ischemic events .
- Parkinson's Disease : Clinical trials have explored this compound's efficacy in improving motor symptoms associated with Parkinson's disease. Results from these trials indicated that this compound might enhance the effects of dopaminergic treatments by providing additional neuroprotective support .
Pharmacokinetics and Safety Profile
This compound exhibits linear pharmacokinetics with moderate protein binding. It is metabolized primarily by the hepatic cytochrome P450 3A4 isoform, which can influence the pharmacokinetics of concurrent medications . The safety profile has been generally favorable, with adverse effects primarily related to gastrointestinal and central nervous system disturbances .
作用机制
Remacemide exerts its effects by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex. This binding inhibits the influx of calcium ions, thereby reducing excitatory neurotransmission. Additionally, this compound blocks sodium channels, which further contributes to its anticonvulsant and neuroprotective properties .
相似化合物的比较
Carbamazepine: Another anticonvulsant that blocks sodium channels but does not act on NMDA receptors.
Phenytoin: Similar to carbamazepine, it blocks sodium channels but lacks NMDA receptor antagonism.
Dizocilpine (MK-801): A potent NMDA receptor antagonist but with severe side effects compared to remacemide.
Uniqueness of this compound: this compound’s dual action as both an NMDA receptor antagonist and a sodium channel blocker distinguishes it from other anticonvulsants. This unique combination of properties makes it a valuable compound for studying the mechanisms of neuroprotection and anticonvulsant activity .
生物活性
Remacemide hydrochloride, a compound classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has garnered attention for its potential therapeutic applications in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, clinical findings, and case studies.
This compound exhibits its effects primarily through:
- NMDA Receptor Antagonism : It binds weakly to the NMDA receptor's ion channel site, functioning as a low-affinity antagonist. This binding is non-competitive, meaning it does not directly block the receptor's active site but inhibits ion flow through the channel .
- Sodium Channel Blocking : In addition to its NMDA antagonism, this compound also shows sodium channel blocking properties, albeit at higher concentrations (IC50 = 161 µM) compared to its NMDA effects .
- Metabolic Transformation : this compound is metabolized into a more potent desglycine derivative known as FPL 12495, which is believed to be responsible for much of its neuroprotective effects in vivo .
Pharmacological Properties
This compound has been studied for various biological activities:
- Neuroprotection : It has demonstrated protective effects against excitotoxicity in animal models of ischemic stroke and hypoxia. In these studies, this compound showed a potential to reduce neuronal damage and improve functional outcomes .
- Anticonvulsant Activity : The compound has been effective in reducing seizure frequency in models of epilepsy. It has been shown to exhibit efficacy against maximal electroconvulsive shock (MES) and seizures induced by NMDA in rodents .
Clinical Studies
Several clinical trials have assessed the safety and efficacy of this compound:
- Ischemic Stroke Study :
- Parkinson's Disease Models :
- Refractory Epilepsy Trials :
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population | Intervention | Key Findings |
---|---|---|---|
Ischemic Stroke | Patients with acute stroke | 100-600 mg BID | Neuroprotective effects observed at higher doses |
Parkinson's Disease | Rodent and primate models | This compound + Levodopa | Enhanced locomotor activity; reduced symptoms |
Refractory Epilepsy | 252 patients | 300-1200 mg/day | Reduced seizure frequency not statistically significant |
属性
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGASDXSLKIKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048250, DTXSID601030460 | |
Record name | Remacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128298-28-2, 118754-12-4, 118754-14-6 | |
Record name | Remacemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remacemide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Remacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REMACEMIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REMACEMIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。